N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
Description
N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a benzamide derivative characterized by a 2-methoxybenzyl group attached to the amide nitrogen and a pyrazine ring substituted with a morpholine moiety at the 3-position. The compound’s structure combines a benzamide core with heterocyclic and alkoxy substituents, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-29-20-5-3-2-4-18(20)16-26-22(28)17-6-8-19(9-7-17)31-23-21(24-10-11-25-23)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAWPGKLYZNTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s closest analogs involve substitutions on the benzyl group, pyrazine ring, or replacement of the morpholine moiety. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings from Structural Comparisons
Positional Isomerism (2- vs. 3-Methoxybenzyl):
- The substitution of the methoxy group from the 2- to 3-position on the benzyl ring () alters electronic distribution and steric hindrance. The 2-methoxy group in the target compound may facilitate intramolecular hydrogen bonding, whereas the 3-methoxy analog could exhibit different binding kinetics in biological systems .
Morpholine vs. The trifluoromethyl group further increases hydrophobicity, which may improve blood-brain barrier penetration .
Multi-Substituted Benzyl Groups:
Implications for Drug Design
- Morpholine’s Role: The morpholine ring in the target compound contributes to solubility and hydrogen-bonding capacity, critical for target engagement. Its replacement with piperidine () or other amines may trade solubility for improved lipophilicity.
- Benzyl Substituents: Methoxy positioning (2- vs. 3-) and addition of groups like CF3 () or dimethoxy () fine-tune steric and electronic profiles, influencing pharmacokinetics and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
